6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl
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Overview
Description
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride can be achieved through several methods. One efficient method involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon . This method is applicable for the synthesis of various N6-substituted analogues as well .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reduction and debenzylation steps. The use of palladium on carbon as a catalyst and sodium borohydride as a reducing agent are common in industrial settings due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Palladium on Carbon: Used as a catalyst for hydrogenation and debenzylation reactions.
Major Products Formed
The major products formed from these reactions include various N6-substituted analogues of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine .
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride: Similar in structure but differs in the position of the methyl group.
Pyrrolopyrazine Derivatives: Contain both pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities
Properties
Molecular Formula |
C8H13ClN2 |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-4-8-7(5-10-6)2-3-9-8;/h2-3,6,9-10H,4-5H2,1H3;1H |
InChI Key |
RJUACNIWWVLVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C=CN2.Cl |
Origin of Product |
United States |
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